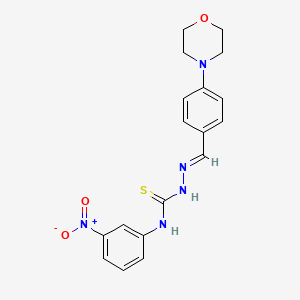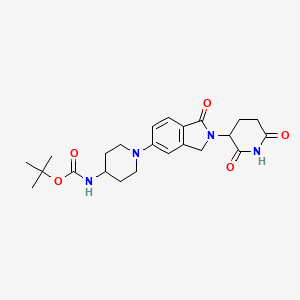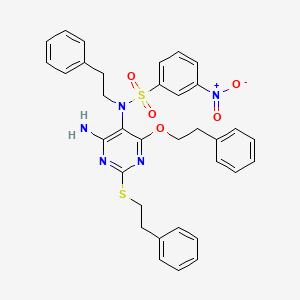
Connexin mimetic peptide 40GAP27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Connexin mimetic peptide 40GAP27 is a biologically active peptide that corresponds to the GAP27 domain of the second extracellular loop of dominant vascular connexin (Cx40). This peptide is used to investigate mechanisms through which oxidant stress impairs communication via gap junctions. When administered, 40GAP27 attenuates endothelium-dependent subintimal smooth muscle hyperpolarization .
Méthodes De Préparation
Connexin mimetic peptide 40GAP27 is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods may involve large-scale SPPS with automated synthesizers to increase efficiency and yield.
Analyse Des Réactions Chimiques
Connexin mimetic peptide 40GAP27 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions. The major product formed from its synthesis is the peptide itself, with a sequence of Ser-Arg-Pro-Thr-Glu-Lys-Asn-Val-Phe-Ile-Val .
Applications De Recherche Scientifique
Connexin mimetic peptide 40GAP27 has a wide range of scientific research applications:
Biology and Medicine: It is used to study the role of connexins in cellular communication and the effects of oxidant stress on gap junctions. .
Industry: While its primary use is in research, the peptide’s synthesis methods and applications can inform the development of new peptide-based therapeutics and industrial processes
Mécanisme D'action
Connexin mimetic peptide 40GAP27 exerts its effects by mimicking the GAP27 domain of connexin proteins, which are involved in forming gap junctions between cells. These gap junctions allow for direct intercellular communication by permitting the passage of ions and small molecules. By mimicking this domain, 40GAP27 can inhibit the function of gap junctions, thereby modulating cellular communication and reducing the effects of oxidant stress .
Comparaison Avec Des Composés Similaires
Connexin mimetic peptide 40GAP27 is similar to other connexin mimetic peptides such as Gap26 and Gap27, which target different domains of connexin proteins. These peptides also inhibit gap junction communication but may have different specificities and effects depending on the connexin isoform they target . The uniqueness of 40GAP27 lies in its specific targeting of the GAP27 domain of connexin 40, making it particularly useful for studying vascular connexins .
Similar Compounds
- Gap26
- Gap27
- Connexin43 mimetic peptides
Propriétés
Formule moléculaire |
C58H96N16O17 |
|---|---|
Poids moléculaire |
1289.5 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C58H96N16O17/c1-8-31(6)45(54(87)71-44(30(4)5)57(90)91)72-50(83)38(26-33-16-10-9-11-17-33)69-53(86)43(29(2)3)70-51(84)39(27-41(61)77)68-48(81)35(18-12-13-23-59)65-49(82)36(21-22-42(78)79)66-55(88)46(32(7)76)73-52(85)40-20-15-25-74(40)56(89)37(19-14-24-64-58(62)63)67-47(80)34(60)28-75/h9-11,16-17,29-32,34-40,43-46,75-76H,8,12-15,18-28,59-60H2,1-7H3,(H2,61,77)(H,65,82)(H,66,88)(H,67,80)(H,68,81)(H,69,86)(H,70,84)(H,71,87)(H,72,83)(H,73,85)(H,78,79)(H,90,91)(H4,62,63,64)/t31-,32+,34-,35-,36-,37-,38-,39-,40-,43-,44-,45-,46-/m0/s1 |
Clé InChI |
NDOBPWYKBJJIAU-WCZDDBJKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)


![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)






![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)

![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)

